
4-(Adamantan-1-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Adamantan-1-yl)butan-1-amine is an organic compound that features an adamantane moiety attached to a butylamine chain. Adamantane, a diamondoid hydrocarbon, is known for its unique cage-like structure, which imparts significant stability and rigidity to the molecule. The incorporation of adamantane into various chemical structures often enhances their physical and chemical properties, making them valuable in diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-1-yl)butan-1-amine typically involves the reaction of adamantane derivatives with butylamine precursors. One common method involves the alkylation of adamantane with a suitable butylamine derivative under acidic or basic conditions. For instance, the reaction of 1-bromoadamantane with butylamine in the presence of a base like sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes. These could include continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Adamantan-1-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
4-(Adamantan-1-yl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: The compound’s stability and unique structure make it useful in studying biological systems and interactions.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-(Adamantan-1-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The adamantane moiety can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. For instance, in medicinal applications, the compound may inhibit viral replication by targeting viral enzymes or proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Adamantan-1-yl)propane-1,2-diamine: Another adamantane derivative with similar structural features.
N-(Adamantan-1-yl)amides: Compounds with an adamantane core linked to amide groups.
Adamantane-containing amines: A broader category of compounds featuring adamantane linked to various amine groups.
Uniqueness
4-(Adamantan-1-yl)butan-1-amine stands out due to its specific butylamine chain, which imparts unique chemical and physical properties.
Eigenschaften
Molekularformel |
C14H25N |
|---|---|
Molekulargewicht |
207.35 g/mol |
IUPAC-Name |
4-(1-adamantyl)butan-1-amine |
InChI |
InChI=1S/C14H25N/c15-4-2-1-3-14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,1-10,15H2 |
InChI-Schlüssel |
ARURJSLYUICTPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


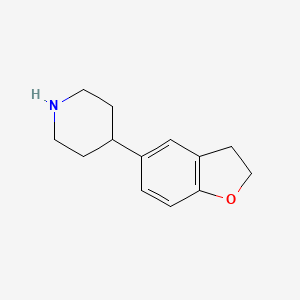
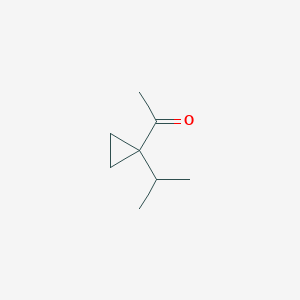


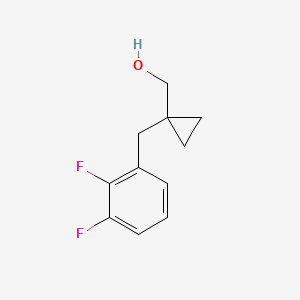
![2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione](/img/structure/B13588518.png)
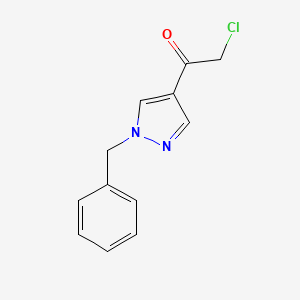
![Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate](/img/structure/B13588525.png)
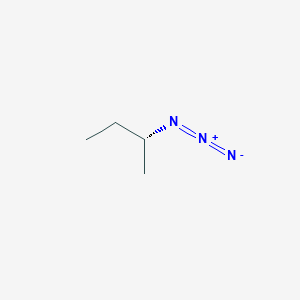
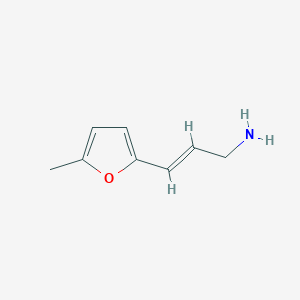
![rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide,cis](/img/structure/B13588540.png)



